molecular formula C24H26N4O2S B2730403 N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide CAS No. 1021266-69-2

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide

Cat. No.: B2730403
CAS No.: 1021266-69-2
M. Wt: 434.56
InChI Key: GYBLIYWOKBWAFW-UHFFFAOYSA-N
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Description

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a benzamide group linked to a thiazole ring, which is further connected to a m-tolyl-substituted piperazine moiety through a carbonyl-containing propyl chain. Its molecular framework shares key structural elements with several biologically active classes of compounds, suggesting potential as a versatile scaffold for scientific investigation. The incorporation of both thiazole and piperazine rings is a common feature in compounds targeting the central nervous system. Piperazine derivatives are frequently explored for their interactions with various neurotransmitter receptors . Furthermore, N-(thiazol-2-yl)benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and function as negative allosteric modulators . Similarly, thiazole-containing compounds like ML277 have been developed as potent and selective activators of potassium channels (K v 7.1/KCNQ1), demonstrating the utility of this chemotype in ion channel research . This compound is supplied for non-human research applications only. It is intended for use in controlled laboratory settings by qualified scientists. The product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-18-6-5-9-21(16-18)27-12-14-28(15-13-27)22(29)11-10-20-17-31-24(25-20)26-23(30)19-7-3-2-4-8-19/h2-9,16-17H,10-15H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBLIYWOKBWAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The structural components of this compound suggest a multifaceted mechanism of action, which can be explored through various biological assays and studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N6O2S, with a molecular weight of 478.62 g/mol. The compound features a thiazole ring, a piperazine moiety, and a benzamide structure, which are known to contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural features have shown efficacy against Mycobacterium tuberculosis, with some compounds demonstrating IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the benzamide structure can enhance anti-tubercular properties.

Anticancer Potential

The presence of the piperazine group in the compound suggests potential anticancer activity. Research has highlighted that piperazine derivatives can act as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways involved in tumor growth and metastasis. The unique combination of the thiazole and benzamide structures may enhance its ability to inhibit specific kinases associated with cancer progression.

Central Nervous System Activity

The m-tolylpiperazinyl group indicates possible central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting that this compound could potentially influence CNS disorders. In vitro studies would be necessary to confirm these effects and elucidate the underlying mechanisms.

Study on Anti-Tubercular Agents

In a study focused on synthesizing novel anti-tubercular agents, several compounds were designed based on the benzamide scaffold. Among these, specific derivatives demonstrated notable activity against Mycobacterium tuberculosis with low cytotoxicity towards human cells. The findings highlight the potential for further development of this compound as a lead compound for tuberculosis treatment .

Kinase Inhibition Studies

Research into kinase inhibitors has shown that derivatives containing thiazole and benzamide structures can effectively inhibit various kinases implicated in cancer and metabolic disorders. For example, compounds structurally related to this compound have been evaluated for their binding affinity and inhibitory activity against specific kinases, revealing promising results for therapeutic applications in oncology.

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityNotes
N-(4-(3-oxo...Thiazole, PiperazineAnti-tubercularIC50: 1.35 - 2.18 μM
8-fluoro...Indole, PyrimidineKinase inhibitionPotential anticancer
6-Hydroxy...HydroxyphenylAnticancerEnhanced solubility

Comparison with Similar Compounds

N-3-(Boc-aminopropyl)-4-[4-(8-(4-oxo-2-thioxodihydroquinazolin-3-yl)octanoyl)piperazin-1-yl]benzamide

Structural Similarities :

  • Shares a benzamide core and piperazine substituent.
  • Utilizes a carbonyl-containing linker (octanoyl vs. 3-oxopropyl).

Key Differences :

  • Core Heterocycle: Incorporates a thioxo-quinazolinone group instead of thiazole.
  • Substituents: Features a Boc-protected aminopropyl group and a longer octanoyl chain.
  • Synthesis : Prepared via PyBOP-mediated coupling with DIPEA in DCM/DMF, yielding amide bonds .

Implications :

  • The thioxo-quinazolinone may enhance hydrogen bonding, affecting target affinity.
  • The octanoyl chain could increase lipophilicity compared to the shorter 3-oxopropyl linker in the target compound.

N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d)

Structural Similarities :

  • Contains a benzamide group and thiazole ring.
  • Features a ketone (3-oxo) functional group.

Key Differences :

  • Substituents: Includes a sulfamoylphenylamino group and a methoxyphenyl-propenyl moiety.
  • Physical Properties : Melting point (200–201°C) and moderate synthesis yield (60%) .

Implications :

  • The sulfamoyl group may confer acidity, influencing solubility.

N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide (877634-08-7)

Structural Similarities :

  • Shares a piperazine ring substituted with an aryl group (4-methoxyphenyl vs. m-tolyl).

Key Differences :

  • Core Structure : Pivalamide replaces benzamide; furan replaces thiazole.
  • Linker : Ethyl chain instead of 3-oxopropyl.

Implications :

  • The bulky pivalamide group may reduce metabolic degradation but decrease solubility.
  • The furan ring’s electron-rich nature could alter electronic interactions with biological targets .

Data Tables

Table 2: Functional Group Impact

Compound Key Functional Groups Potential Biological Implications
Target Compound Thiazole, 3-oxopropyl, m-tolyl Enhanced receptor binding via piperazine
N-3-(Boc-aminopropyl)-4-[...]benzamide Quinazolinone, octanoyl Increased lipophilicity; possible protease inhibition
Compound 3d Sulfamoyl, propenyl Rigid structure may limit conformational flexibility
877634-08-7 Furan, pivalamide Improved metabolic stability

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